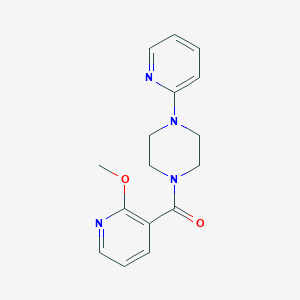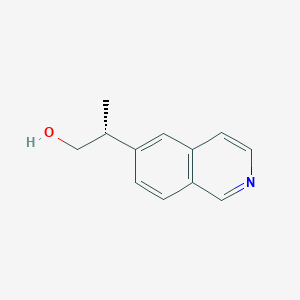
4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecule likely contains a quinoxaline core, which is a bicyclic compound consisting of fused benzene and pyrazine rings. It also has a methylthio group attached to the benzoyl group, which could influence its reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing carboxyl group and the electron-donating methylthio group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxyl group could make the compound acidic .Applications De Recherche Scientifique
Photophysical Properties and Emission Behavior
Research on naphthalimide derivatives, closely related to quinoxalin-2(1H)-one derivatives, reveals insights into the tuning of aggregation-enhanced emission and solid-state emission behaviors. These studies explore the formation of nanoaggregates in aqueous solutions, exhibiting enhanced emission intensities. The investigations involve spectral data, X-ray crystallography, and density functional theory (DFT) calculations to understand their molecular behaviors and electronic structures, highlighting their potential in photophysical applications (Srivastava, Singh, & Mishra, 2016).
Chemical Synthesis and Structural Analysis
A novel synthetic method for producing 1-(pyrrolyl)benzimidazolone derivatives from 3-benzoylquinoxalin-2(1H)-ones has been reported. This method involves the rearrangement of quinoxalin-2-ones when exposed to enamines generated in situ from ketones and ammonium acetate, demonstrating a unique approach to synthesizing benzimidazolone derivatives through dual cleavage of bonds under mild conditions (Mamedov et al., 2015).
Antimicrobial and Antituberculosis Applications
Several studies have focused on the synthesis of quinoxaline derivatives, including 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives, for their antimicrobial and antituberculosis activities. These compounds have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results as potential antituberculosis agents (Jaso, Zarranz, Aldana, & Monge, 2003). Additional research has synthesized new quinoxaline derivatives aimed at optimizing antimicrobial activity, providing insights into the potential use of these compounds in combating microbial infections (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).
Bioactivity and Ecological Role
The bioactivity and ecological roles of compounds related to quinoxaline derivatives have been explored, particularly in the context of their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These studies underscore the significance of such compounds in natural herbicide models and pharmaceutical development, emphasizing their diverse bioactivities and potential ecological impacts (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-methylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-21-12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBCNWZENEZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2649790.png)



![Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2649794.png)
![2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid](/img/structure/B2649796.png)




![3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2649807.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2649808.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2649810.png)
![2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2649812.png)
